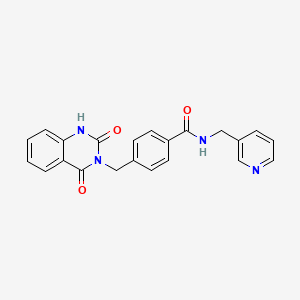
4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic organic molecule It consists of a quinazoline core, a pyridine moiety, and a benzamide group
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with suitable quinazoline, pyridine, and benzamide derivatives.
Reaction Steps
Step 1: : Formation of the quinazoline core by cyclization of appropriate precursors.
Step 2: : Alkylation to introduce the pyridine moiety.
Step 3: : Coupling with benzamide under conditions favoring amide bond formation.
Industrial Production Methods
Industrial methods often involve:
High-Temperature Reactions: : Controlled conditions to achieve high yield and purity.
Catalysis: : Use of catalysts to enhance reaction rates and selectivity.
Purification: : Techniques like crystallization, chromatography, and recrystallization for product isolation.
化学反应分析
Types of Reactions
Oxidation: : Converts specific groups to their oxidized forms.
Reduction: : Adds hydrogen or removes oxygen to modify functional groups.
Substitution: : Replaces one substituent with another under controlled conditions.
Common Reagents and Conditions
Oxidation: : Employing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Often requires nucleophilic or electrophilic reagents.
Major Products Formed
The major products depend on the nature of the reagents and the specific reaction pathway. For example:
Oxidation: : Might lead to carboxylated derivatives.
Reduction: : Could produce alcohols or amines.
Substitution: : Results in altered functional groups retaining the core structure.
科学研究应用
This compound finds applications in various scientific fields:
Chemistry
Catalysis: : As a ligand or a catalyst itself in organic reactions.
Material Science: : Modifying materials for desired chemical properties.
Biology
Biochemical Studies: : Investigating interactions with enzymes or other biomolecules.
Medicine
Pharmaceuticals: : Potential for developing therapeutic agents.
Industry
Chemical Manufacturing: : As a precursor or an intermediate in synthetic processes.
作用机制
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Binding to specific proteins or enzymes, altering their function.
Pathways Involved: : May modulate biochemical pathways like signal transduction or metabolic cycles.
相似化合物的比较
Similar Compounds
Quinazoline Derivatives: : Structurally related but may differ in reactivity or specificity.
Pyridine-Based Molecules: : Share similar functional groups but with distinct pharmacological profiles.
Benzamides: : Often found in pharmaceutical applications with varying activities.
Uniqueness
Specific Binding Affinity: : Offers a unique profile in binding to molecular targets.
Reaction Specificity: : Tailored reactivity compared to other similar compounds, offering distinct advantages in specific applications.
属性
IUPAC Name |
4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c27-20(24-13-16-4-3-11-23-12-16)17-9-7-15(8-10-17)14-26-21(28)18-5-1-2-6-19(18)25-22(26)29/h1-12H,13-14H2,(H,24,27)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJIOPFYNPTYNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














